molecular formula C15H10F2N2OS2 B2923011 2,6-difluoro-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide CAS No. 325988-79-2

2,6-difluoro-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide

Cat. No.: B2923011
CAS No.: 325988-79-2
M. Wt: 336.37
InChI Key: ZCZZNKIIZWQCHK-UHFFFAOYSA-N
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Description

Synthesis Analysis

To explore more efficient and less toxic antibacterial and antifungal pesticides, 2,6-difluorobenzamide was utilized as a starting material and ultimately synthesized 23 novel benzoylurea derivatives containing a pyrimidine moiety . Their structures were characterized and confirmed by 1H NMR, 13C NMR, 19F NMR, and HRMS .


Molecular Structure Analysis

The presence of the benzothiazole and thiazolo [4,5-g] [1,3]benzothiazole moieties suggests a potential role in targeting enzymes or receptors involved in cellular processes. The fluorine atoms and the amide group could further influence the molecule’s properties and interactions with biological targets.


Chemical Reactions Analysis

The molecular docking studies of the favored non-planar conformation of 2,6-difluoro-3-methoxybenzamide highlight the strong hydrophobic interactions between the difluoroaromatic ring and several key residues of the allosteric pocket .


Physical and Chemical Properties Analysis

The compound has a molecular formula of C15H10F2N2OS2 and an average mass of 336.379 Da . The presence of the fluorine atoms in DFMBA is responsible for its non-planarity, with a dihedral angle of -27° between the carboxamide and the aromatic ring .

Scientific Research Applications

Synthesis and Radiolabeling for Imaging Applications

The synthesis of related fluorinated benzamides, such as the development of PET (Positron Emission Tomography) agents for imaging B-Raf(V600E) mutations in cancers, illustrates the compound's utility in diagnostic research. The complex synthesis process, involving multiple steps and yielding PET tracers, highlights the compound's role in advancing cancer imaging technologies (Wang et al., 2013).

Cardiac Electrophysiological Activity

Research on N-substituted imidazolylbenzamides, which share a core structural motif with the specified benzamide, demonstrates their potential as selective class III antiarrhythmic agents. These findings underline the relevance of such compounds in developing novel treatments for arrhythmias (Morgan et al., 1990).

Antitumor Properties

Fluorinated benzothiazoles, including derivatives similar to the specified compound, have been studied for their cytotoxicity against various cancer cell lines, revealing potential antitumor applications. The specific fluorination patterns significantly affect their biological activity, suggesting a strategic avenue for drug development (Hutchinson et al., 2001).

Green Chemistry Synthesis

The environmentally friendly synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides through reactions in water highlights the compound's role in promoting green chemistry principles. This research demonstrates the compound's versatility and the potential for efficient, eco-friendly synthetic routes (Horishny & Matiychuk, 2020).

Antitumor Agent Synthesis

The synthesis of biologically stable derivatives of benzothiazole, aiming at inhibiting tumor growth, emphasizes the therapeutic significance of such compounds in cancer treatment. The detailed synthesis and in vivo efficacy testing underscore the potential of these derivatives as novel antitumor agents (Yoshida et al., 2005).

Microwave-mediated Synthesis for Heterocycles

Efficient synthesis of benzothiazole- and benzimidazole-based heterocycles using microwave irradiation showcases the compound's utility in rapid, scalable chemical synthesis. This method facilitates the production of novel pyrazolo[1,5-a]pyrimidine derivatives, highlighting the compound's versatility in synthesizing diverse chemical structures (Darweesh et al., 2016).

Mechanism of Action

Target of Action

The compound 2,6-difluoro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide, also known as DMXAA or AS1404, is a thiazole compound. Thiazole compounds have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .

Mode of Action

For instance, they can undergo metalation reactions, including lithiation, magnesation, zincation, caldation, boronation, and silylation . The resulting metalated thiazoles can then participate in nucleophilic additions and metal-catalyzed cross-coupling reactions .

Properties

IUPAC Name

2,6-difluoro-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N2OS2/c1-21-15-19-11-6-5-8(7-12(11)22-15)18-14(20)13-9(16)3-2-4-10(13)17/h2-7H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCZZNKIIZWQCHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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